

what is the CAS number for 2,2-diphenylpropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2-Diphenylpropane**

Cat. No.: **B1583060**

[Get Quote](#)

An In-Depth Technical Guide to **2,2-Diphenylpropane** for Researchers and Scientists

Abstract

This technical guide provides a comprehensive overview of **2,2-diphenylpropane** (CAS No. 778-22-3), a key aromatic hydrocarbon utilized in specialized chemical synthesis. The document details its chemical identity, physicochemical properties, a common synthesis methodology, and its applications as a versatile organic building block. Emphasis is placed on providing researchers, scientists, and drug development professionals with the technical data and safety protocols necessary for its effective and safe utilization in a laboratory setting. While not a therapeutic agent itself, its structural motif is relevant to the broader field of medicinal chemistry.

Chemical Identity and Physicochemical Properties

2,2-Diphenylpropane is an organic compound characterized by a propane backbone with two phenyl group substituents attached to the central carbon atom. Its unique gem-diphenyl structure imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.

Identifiers

The primary and most unambiguous identifier for this compound is its CAS Number.

Identifier	Value	Source
CAS Number	778-22-3	[1]
EC Number	212-292-9	
Beilstein/REAXYS No.	2041894	
PubChem Substance ID	24893628	
IUPAC Name	2-phenylpropan-2-ylbenzene	
Synonyms	(1-Methyl-1-phenylethyl)benzene, Cumylbenzene	[2]

Physicochemical Data

The physical and chemical properties of **2,2-diphenylpropane** are summarized below. It exists as a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of aromatic hydrocarbons of its molecular weight.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₆	[1]
Molecular Weight	196.29 g/mol	[1]
Physical Form	Solid / Liquid	
Melting Point	26-28 °C (lit.)	[3]
Boiling Point	282 °C (lit.)	[3]
Density	0.992 g/mL at 25 °C (lit.)	[3]
Refractive Index (n ₂₀ /D)	1.57 (lit.)	[3]

Chemical Structure and Representations

The structure of **2,2-diphenylpropane** is defined by a central quaternary carbon atom bonded to two methyl groups and two phenyl rings.

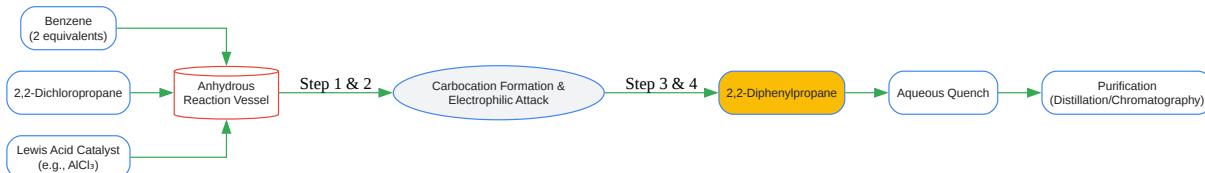
Caption: Chemical structure of **2,2-diphenylpropane**.

SMILES:CC(C)(c1ccccc1)c2ccccc2 InChI:1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

Synthesis and Mechanistic Considerations

The synthesis of **2,2-diphenylpropane** is classically achieved via a Friedel-Crafts alkylation reaction.^{[4][5]} This electrophilic aromatic substitution method allows for the formation of the carbon-carbon bonds between the aromatic rings and the propane backbone.

Friedel-Crafts Alkylation Protocol


The reaction involves treating benzene with a suitable three-carbon electrophile precursor in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3) or ferric chloride (FeCl_3).^{[6][7]} A common precursor for the propyl-2-yl cation is 2,2-dichloropropane.

Overall Reaction: $2 \text{C}_6\text{H}_6 + \text{CH}_3\text{CCl}_2\text{CH}_3 + \text{AlCl}_3 \rightarrow (\text{C}_6\text{H}_5)_2\text{C}(\text{CH}_3)_2 + 2 \text{HCl}$

Step-by-Step Methodology:

- Catalyst Activation: In an anhydrous solvent like dichloromethane, the Lewis acid (e.g., AlCl_3) activates the alkyl halide (2,2-dichloropropane) by coordinating with a chlorine atom. This polarization weakens the C-Cl bond and facilitates the formation of a carbocation electrophile.
- Electrophilic Attack: The electron-rich π -system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.^[8]
- Re-aromatization: A base (such as the AlCl_4^- complex formed in step 1) abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
- Second Alkylation: The process is repeated as the second C-Cl bond on the intermediate is activated by the Lewis acid, leading to a second Friedel-Crafts alkylation on another

molecule of benzene to yield the final **2,2-diphenylpropane** product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,2-diphenylpropane**.

Causality and Experimental Choices:

- **Anhydrous Conditions:** The use of an anhydrous solvent and reagents is critical. Lewis acid catalysts like AlCl_3 react vigorously with water, which would deactivate the catalyst and inhibit the reaction.
- **Catalyst Choice:** Strong Lewis acids are required to generate the carbocation from the alkyl halide.^[4]
- **Substrate Limitations:** A key limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements.^[8] However, in this specific synthesis, the tertiary carbocation formed from 2,2-dichloropropane is relatively stable, minimizing the risk of rearrangement.

Applications in Research and Development

2,2-Diphenylpropane is primarily utilized as a chemical intermediate and a structural building block in organic synthesis. Its applications stem from the rigid, well-defined three-dimensional structure provided by the gem-diphenyl group.

- **Polymer Chemistry:** Derivatives of **2,2-diphenylpropane**, such as Bisphenol A (4,4'-(propane-2,2-diyl)diphenol), are foundational monomers in the production of high-

performance polymers like polycarbonates and epoxy resins. While **2,2-diphenylpropane** is the parent hydrocarbon, its functionalized analogues are of immense industrial importance.

- **Organic Synthesis:** In a research context, it serves as a starting material for creating more complex molecules. The phenyl rings can be functionalized through electrophilic substitution reactions, and the methyl groups can potentially be modified to introduce further complexity.
- **Fragment-Based Drug Discovery:** For drug development professionals, the diphenylpropane scaffold can be considered a "fragment" or core structure. The gem-diphenyl motif is found in various biologically active molecules. Its role is often to provide a rigid anchor that correctly orients other functional groups for interaction with a biological target, such as a protein or enzyme. While **2,2-diphenylpropane** itself is not a drug, its structure is a useful starting point for designing new lead compounds.[9]
- **Material Science:** The compound has been noted for its potential use as a battery additive, likely leveraging its electrochemical stability and aromatic properties.[6]

Analytical Data and Characterization

The identity and purity of **2,2-diphenylpropane** are confirmed using standard analytical techniques.

- **Mass Spectrometry (MS):** GC-MS analysis would show a molecular ion peak corresponding to its molecular weight (196.29 g/mol).[10] The fragmentation pattern would be characteristic of the loss of methyl and phenyl groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** The proton NMR spectrum would be expected to show a singlet for the six equivalent protons of the two methyl groups and a multiplet in the aromatic region (around 7-7.5 ppm) for the ten protons of the two phenyl rings.
 - **¹³C NMR:** The carbon NMR spectrum would show distinct signals for the quaternary carbon, the methyl carbons, and the different carbons of the phenyl rings.
- **Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for C-H stretching from the aromatic rings and aliphatic methyl groups, as well as C=C

stretching from the aromatic rings.

Spectroscopic data for **2,2-diphenylpropane** and related compounds can be found in comprehensive databases such as SpectraBase and PubChem.[\[10\]](#)[\[11\]](#)

Safety, Handling, and Storage

Proper handling of **2,2-diphenylpropane** is essential to ensure laboratory safety. The following information is derived from typical Safety Data Sheets (SDS).

Hazard Identification

The substance is not classified as hazardous according to Regulation (EC) No 1272/2008, but standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
- Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. The storage class is typically 11 for combustible solids.

First Aid Measures

- Inhalation: Move to fresh air. If symptoms persist, seek medical attention.
- Skin Contact: Wash off with soap and plenty of water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
- Ingestion: If symptoms persist, consult a doctor.

Conclusion

2,2-Diphenylpropane, identified by CAS number 778-22-3, is a valuable compound in the field of chemical synthesis. Its preparation via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution. While its direct applications in drug development are limited, its role as a structural building block for creating more complex and potentially bioactive molecules is significant. A thorough understanding of its properties, synthesis, and safety protocols allows researchers to effectively and safely leverage this versatile chemical intermediate in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2-DIPHENYLPROPANE | 778-22-3 [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories | Technology Networks [technologynetworks.com]
- 10. spectrabase.com [spectrabase.com]

- 11. 2,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 410445 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the CAS number for 2,2-diphenylpropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583060#what-is-the-cas-number-for-2-2-diphenylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com